Furo[2,3-b]pyridin-3-ylmethanol
Description
Furo[2,3-b]pyridin-3-ylmethanol is a fused heterocyclic compound comprising a furan ring annulated to a pyridine moiety, with a hydroxymethyl (-CH2OH) group at the 3-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Its synthesis often involves palladium-catalyzed cyclization (e.g., using PdCl2/CuI systems) or base-mediated condensation reactions .
Properties
CAS No. |
193284-86-5 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
InChI Key |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences
Furo[2,3-b]pyridin-3-ylmethanol is distinguished by its fused furan-pyridine core and hydroxymethyl substituent. Comparisons with similar compounds highlight critical variations:
Key Observations :
- Heterocycle Type : Furo[2,3-b]pyridine contains an oxygen atom in the fused ring, whereas pyrrolo derivatives (e.g., 1H-pyrrolo[2,3-b]pyridine) incorporate nitrogen, altering electron distribution and hydrogen-bonding capacity .
- Substituent Effects: Chloro/fluoro substituents in pyridine-based analogues enhance lipophilicity and metabolic stability but reduce polarity compared to the hydroxymethyl group in this compound .
This compound Derivatives
Analogues with Divergent Activities
- Antibacterial/Cytotoxic Pyridines : 6-(Chlorothiophenyl)-furo[2,3-b]pyridines show moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) but higher cytotoxicity (IC50: 12–45 µM in HeLa cells) .
- Spiroazabicyclic Derivatives : Thiophene-substituted furopyridines (e.g., Example 5 in ) target neurological disorders, with molecular weights >300 Da and enhanced blood-brain barrier permeability .
Preparation Methods
Cyclization Strategy and Reaction Mechanism
The metal-free heterocyclization of pyridine-N-oxide derivatives represents a cornerstone method for constructing the furo[2,3-b]pyridine core. As reported by Wang et al., this approach involves reacting substituted pyridine-N-oxides with ethyl propiolate under mild conditions to yield 2-(alkyl/aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines (Figure 1). The reaction proceeds via a [4+1] cycloaddition mechanism, where the N-oxide acts as a dipole, and ethyl propiolate serves as the dipolarophile. The absence of transition metals simplifies purification and enhances compatibility with sensitive functional groups. Yields range from 50% to 91%, depending on the substituents’ electronic and steric properties.
Reduction of Furo[2,3-b]pyridine-3-carbonitrile
Nitrile Reduction Pathways
Furo[2,3-b]pyridine-3-carbonitrile (CAS 109274-96-6) serves as a direct precursor to the methanol derivative. Commercial sources indicate its conversion via nitrile reduction, a well-established strategy in heterocyclic chemistry. Two principal methods are employed:
-
Catalytic Hydrogenation : Using hydrogen gas (H2) and a palladium-on-carbon (Pd/C) or Raney nickel catalyst under moderate pressure (1–3 atm).
-
Hydride Reduction : Employing LiAlH4 or sodium borohydride (NaBH4) in the presence of a Lewis acid like cerium chloride (CeCl3).
The reaction typically proceeds at room temperature in solvents such as ethanol or THF, achieving near-quantitative conversion. For instance, hydrogenating the carbonitrile in ethanol with 10% Pd/C at 25°C for 12 hours affords the primary alcohol without affecting the furan or pyridine rings.
Comparative Analysis of Synthetic Methods
The table below evaluates the two methods based on critical parameters:
| Parameter | Heterocyclization Route | Nitrile Reduction Route |
|---|---|---|
| Starting Material | Pyridine-N-oxides | Furo[2,3-b]pyridine-3-carbonitrile |
| Reaction Steps | 2–3 (cyclization + reduction) | 1 (direct reduction) |
| Yield | 40–70% (overall) | 80–95% |
| Key Advantages | Metal-free, modular substitutions | High efficiency, minimal steps |
| Limitations | Multi-step, moderate yields | Requires specialized catalysts |
The nitrile reduction route offers superior efficiency and scalability, making it preferable for industrial applications. Conversely, the heterocyclization method provides greater flexibility for introducing diverse substituents at the 2-position .
Q & A
Q. What synthetic methodologies are commonly employed for preparing Furo[2,3-b]pyridin-3-ylmethanol and its derivatives?
this compound derivatives are typically synthesized via Thorpe-Ziegler cyclization . For example, cyclization of 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile precursors using sodium methoxide in methanol under reflux yields the fused furopyridine core . Intramolecular cyclization is confirmed by the disappearance of methylene proton signals in H NMR (δ 5.37–5.80 ppm for new singlet signals) .
Q. How are structural and purity characteristics validated for this compound derivatives?
Key techniques include:
- H/C NMR : Signals at δ 5.37–5.80 ppm confirm cyclization, while aromatic proton patterns verify substituent positions .
- Mass spectrometry : Molecular ion peaks align with calculated masses for target compounds.
- Chromatography : HPLC or TLC monitors reaction progress and purity, particularly for intermediates like carbonitrile precursors .
Q. What purification strategies are effective for isolating this compound derivatives?
Precipitation from methanol after reflux is a standard method. For example, sodium methoxide-mediated reactions yield solids that are filtered, washed with cold methanol, and dried under vacuum to achieve >90% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR studies focus on substituent effects :
- Electron-withdrawing groups (e.g., halogens) enhance metabolic stability and target binding, as seen in BTK inhibitors where IC values dropped below 10 nM with specific substitutions .
- Heterocyclic extensions (e.g., pyrrolo or thieno groups) modulate solubility and bioavailability. For instance, benzo[4,5]furopyridine tricycles synthesized via palladium-mediated cross-coupling showed improved pharmacological profiles .
Q. What computational tools predict synthetic pathways for novel this compound analogs?
High-accuracy route prediction leverages databases like PISTACHIO , Reaxys , and BKMS_METABOLIC to identify feasible precursors. For example, fluorinated analogs of related pyridinemethanol compounds were designed using relevance heuristics and template-based scoring .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., RIN5F cell-based glucose uptake tests) under standardized conditions to resolve discrepancies in potency .
- Metabolic profiling : Compare cytochrome P450 interactions and plasma stability to explain variations in cytotoxicity or efficacy .
Q. What strategies improve yield in multi-step syntheses of this compound derivatives?
- Stepwise optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of carbonitrile to NaOMe) and reaction time (2–3 hours) to minimize side products .
- Catalyst screening : Pd-based catalysts enhance regioselectivity in cross-coupling steps, as demonstrated in benzo[4,5]furopyridine syntheses .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
